N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide
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Overview
Description
“N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide” is a type of benzamide compound. Benzamides are a significant class of amide compounds that are found in various natural products, pharmaceuticals, and synthetic materials . They are usually considered as poor electrophiles due to the resonance stabilization of the amide bond .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzamides can generally be synthesized through various approaches. For instance, direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be promoted by the readily available base LDA (lithium diisopropylamide) .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods can help determine the formation of ion-associate or ion-pair complex .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, they can be alkylated with methyl sulfides under transition metal-free conditions .Scientific Research Applications
Metal Complexation and Magnetic Properties
N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzamide and its derivatives are instrumental in the design of metal complexes with significant applications in magnetism. The ligands bind to copper ions, forming anionic metalloligands, which react with lanthanide salts to yield complexes. These complexes have shown Single-Molecule Magnet (SMM) behavior and Single-Chain Magnet (SCM) behavior, important properties for the development of magnetic materials at the molecular level (Costes, Vendier & Wernsdorfer, 2010).
Therapeutic Applications and Drug Delivery
Benzamide derivatives, including this compound, have shown potential in targeted drug delivery and therapy for melanoma. These derivatives, conjugated with alkylating cytostatics, have demonstrated high toxicity against melanoma cells, indicating their potential for targeted drug delivery. Notably, triazene derivatives among these compounds have shown significant targeting effects, highlighting their promise in melanoma treatment (Wolf et al., 2004).
Catalysis and Chemical Reactions
The compound has been used in platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, showcasing its potential in synthetic chemistry. Specifically, benzamide reacted with a catalytic mixture of [PtCl2(H2CCH2)]2 and PPh3 to produce N-ethylbenzamide in high yield, indicating the versatility of these benzamide derivatives in facilitating or undergoing chemical transformations (Wang & Widenhoefer, 2004).
Supramolecular Chemistry and Crystal Engineering
In the realm of supramolecular chemistry and crystal engineering, this compound derivatives have been employed as building blocks for metal-directed self-assembly. This process facilitates the engineering of crystalline solids, allowing control over their structure and magnetic properties. The ligand N-(4-pyridyl)benzamide, a related compound, has been used to create a variety of supramolecular scaffolds, demonstrating the potential of benzamide derivatives in the design and synthesis of new materials (Noveron et al., 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[bis(2-methylpropyl)sulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-14(2)12-19(13-15(3)4)23(21,22)11-10-18-17(20)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTACKKWKDAZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)CCNC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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